molecular formula C23H26N6O B10914935 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914935
M. Wt: 402.5 g/mol
InChI Key: WJHVSBSGUDRLMY-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing heterocyclic molecules. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following key transformations:

    Condensation: Starting from appropriate precursors, the imidazole ring is formed through a condensation reaction.

    Substitution: The phenyl group is introduced via nucleophilic substitution.

    Carboxylation: The carboxamide group is incorporated using carboxylation reactions.

Industrial Production:: While specific industrial methods for this compound are proprietary, the synthetic steps mentioned above are adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or other positions.

    Cyclization: Intramolecular cyclizations may yield related heterocyclic compounds.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the imidazole core may form.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug candidates due to its diverse biological activities.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have information on direct analogs, it’s essential to explore related imidazole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-6-28-13-20(16(4)26-28)15(3)25-23(30)19-12-14(2)24-22-21(19)17(5)27-29(22)18-10-8-7-9-11-18/h7-13,15H,6H2,1-5H3,(H,25,30)

InChI Key

WJHVSBSGUDRLMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C

Origin of Product

United States

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